An In-depth Technical Guide to 3-(Aminomethyl)-4-methylpiperidin-2-one: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 3-(Aminomethyl)-4-methylpiperidin-2-one: Synthesis, Characterization, and Therapeutic Potential
Foreword: This guide addresses the synthesis, analytical characterization, and potential applications of 3-(Aminomethyl)-4-methylpiperidin-2-one. It is important to note that a specific Chemical Abstracts Service (CAS) number for this precise molecule is not readily found in public databases as of the time of this writing. This suggests the compound may be a novel chemical entity or one that is not widely commercialized. Therefore, this document is structured as a forward-looking guide for researchers, leveraging established principles and data from closely related, well-documented analogues to provide a robust scientific framework for its study.
Introduction: The Significance of the Piperidin-2-one Scaffold
The piperidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal building block for interacting with biological targets. The piperidin-2-one, or δ-valerolactam, core introduces a constrained amide bond, which can act as a hydrogen bond donor and acceptor, further enhancing its potential for molecular recognition.
The specific substitution pattern of 3-(Aminomethyl)-4-methylpiperidin-2-one is of particular interest. The aminomethyl group at the C3 position introduces a basic center, which is a common feature in many centrally active agents, while the methyl group at C4 can influence the compound's lipophilicity, metabolic stability, and conformational preference. Such 3,4-disubstituted piperidinones are conformationally restricted isosteres of amino acids and serve as valuable intermediates in the synthesis of complex alkaloids and potential therapeutic agents.[2]
Proposed Synthetic Pathway
The asymmetric synthesis of polysubstituted piperidones is a significant challenge in organic chemistry.[3] A plausible and stereocontrolled route to 3-(Aminomethyl)-4-methylpiperidin-2-one can be envisioned through a multi-step sequence starting from readily available precursors. The following protocol is a hypothetical, yet chemically sound, approach based on established methodologies for constructing similar heterocyclic systems.[4]
Synthetic Workflow Overview
The proposed synthesis involves a Michael addition to establish the C3-C4 bond, followed by reductive amination and subsequent lactamization to form the core piperidin-2-one ring.
Caption: Proposed synthetic workflow for 3-(Aminomethyl)-4-methylpiperidin-2-one.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Synthesis of Ethyl 4-methyl-3-(nitromethyl)pentanoate.
-
To a solution of ethyl tiglate (1 equivalent) in tetrahydrofuran (THF), add nitromethane (1.5 equivalents).
-
Cool the mixture to 0 °C and add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 24 hours until TLC analysis indicates consumption of the starting material.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. Purify by flash chromatography to yield the nitro-adduct.
-
Rationale: This conjugate addition establishes the carbon skeleton and introduces the nitrogen functionality in a masked form (nitro group). Ethyl tiglate provides the required 4-methyl substitution pattern.
-
-
Step 2: Synthesis of Ethyl 3-(aminomethyl)-4-methylpentanoate.
-
Dissolve the nitro-adduct from Step 1 in methanol and transfer to a hydrogenation vessel.
-
Add a catalytic amount of Raney Nickel (approx. 10% w/w).
-
Pressurize the vessel with hydrogen gas (50 psi) and shake at room temperature for 12 hours.
-
Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of Celite and concentrate the filtrate.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing a nitro group to a primary amine without affecting the ester functionality.
-
-
Step 3: Synthesis of 4-Methyl-3-(aminomethyl)piperidin-2-one.
-
Dissolve the resulting amino-ester from Step 2 in toluene.
-
Add a catalytic amount of a mild acid, such as acetic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the ethanol byproduct.
-
The reaction progress is monitored by the disappearance of the starting material.
-
Upon completion, cool the reaction mixture and concentrate under vacuum. The crude product can be purified by crystallization or chromatography.
-
Rationale: This intramolecular cyclization (lactamization) is driven by heating and removal of the ethanol byproduct, forming the thermodynamically stable six-membered lactam ring. The free amine attacks the ester carbonyl to close the ring.
-
Analytical Characterization
Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques would be employed for full characterization.
Analytical Workflow
Caption: Standard analytical workflow for structural confirmation.
Expected Spectroscopic Data
The following table summarizes the predicted data based on the analysis of structurally similar piperidones found in the literature.[5][6][7]
| Technique | Parameter | Predicted Value / Observation |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | ~7.5-8.0 ppm (br s, 1H, N-H amide)~3.4-3.6 ppm (m, 2H, CH₂-NH₂)~3.2-3.4 ppm (m, 2H, ring CH₂-N)~2.0-2.5 ppm (m, 2H, ring CH₂)~1.8-2.0 ppm (m, 1H, ring CH-Me)~1.5-1.7 ppm (m, 1H, ring CH-CH₂NH₂)~1.2-1.4 ppm (br s, 2H, NH₂)~0.9-1.1 ppm (d, 3H, CH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | ~172-175 ppm (C=O, C2)~45-50 ppm (CH₂-N, C6)~40-45 ppm (CH₂-NH₂)~35-40 ppm (CH-Me, C4)~30-35 ppm (CH-CH₂NH₂, C3)~25-30 ppm (CH₂, C5)~15-20 ppm (CH₃) |
| Mass Spec (ESI+) | m/z | [M+H]⁺: Predicted exact mass + 1.0078 |
| HPLC | Purity | >95% (as determined by peak area at a suitable wavelength, e.g., 210 nm) |
-
NMR Spectroscopy Protocol: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Acquire ¹H, ¹³C, COSY, and HSQC spectra on a 400 MHz or higher spectrometer to establish proton-proton and proton-carbon correlations, confirming the connectivity of the entire molecule.[7]
-
Mass Spectrometry Protocol: Prepare a sample solution at ~1 mg/mL in methanol. Dilute to 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[8] Analyze using an ESI-MS system to confirm the molecular weight.
Potential Applications in Drug Development
Derivatives of piperidine are known to possess a wide range of biological activities, including analgesic and CNS effects.[9] The structure of 3-(Aminomethyl)-4-methylpiperidin-2-one, as a conformationally restricted GABA analogue, suggests potential activity as a modulator of neurotransmitter systems.
Hypothetical Mechanism of Action: σ1 Receptor Ligand
Many piperidine derivatives have been synthesized and evaluated as ligands for the sigma-1 (σ1) receptor, an intracellular chaperone protein implicated in a variety of neurological disorders.[4] These ligands often feature a basic nitrogen atom separated from a hydrophobic region by a specific distance, a motif present in our target molecule.
Caption: Hypothetical signaling pathway for a σ1 receptor agonist.
-
Therapeutic Rationale: By acting as a σ1 receptor agonist, the compound could potentially modulate calcium signaling at the endoplasmic reticulum-mitochondrion interface, leading to neuroprotective effects. This makes it a candidate for investigation in neurodegenerative diseases (e.g., Alzheimer's, Parkinson's) or as an adjunct therapy for psychiatric conditions. The specific stereochemistry of the 3 and 4 positions would be critical for receptor affinity and selectivity, necessitating an asymmetric synthesis.[2]
Conclusion
While 3-(Aminomethyl)-4-methylpiperidin-2-one remains a largely unexplored chemical entity, its core structure represents a promising starting point for the development of novel therapeutics, particularly in the realm of neuroscience. This guide provides a comprehensive, albeit predictive, framework for its synthesis and characterization, grounded in established chemical principles and data from analogous compounds. The protocols and insights presented herein are intended to empower researchers to undertake the synthesis and biological evaluation of this and related piperidin-2-one derivatives, paving the way for new discoveries in medicinal chemistry.
References
-
Cisneros-Bosque, F. A., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(8), 3365. Available at: [Link]
-
Klegraf, E., & Kunz, H. (2012). Stereoselective Synthesis of 3-Substituted and 3,4-Disubstituted Piperidine und Piperidin-2-one Derivatives. Zeitschrift für Naturforschung B, 67(4), 389-405. Available at: [Link]
-
DeLombaert, S., et al. (1992). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. Journal of Medicinal Chemistry, 35(5), 833-46. Available at: [Link]
-
Zacapala-Flores, M., et al. (2015). Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry, 11, 2038-51. Available at: [Link]
-
Kabilan, S., et al. (2014). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 52(6), 289-99. Available at: [Link]
-
Kumar, A., et al. (2022). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 61B(1), 104-109. Available at: [Link]
-
Rodriguez, R., et al. (1996). SYNTHESIS OF 3-AMINO-4-INDOLYL-2-PIPERIDONES: TRYPTOPHAN-DERIVED PSEUDODIPEPTIDES. Heterocycles, 43(3), 513-516. Available at: [Link]
-
ResearchGate. (2025). Asymmetric Synthesis of 3,4,5,6-Tetrasubstituted Piperidin-2-ones by Three-Component Coupling. Available at: [Link]
-
Blicke, F. F., & Lu, C. (1952). Oxytocic Activity of Basic (Aminomethyl) Derivatives of Phenols and Related Compounds. Journal of the American Chemical Society, 74(16), 3933-3934. Available at: [Link]
-
Sun, H., et al. (2000). A new asymmetric route to substituted piperidines: synthesis of N-alkyl-3,4-dihydroxy-5-alkylpiperidines. Tetrahedron Letters, 41(16), 2801-2804. Available at: [Link]
-
Coldham, I. (1997). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. Available at: [Link]
-
Schepmann, D., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(7), e202100650. Available at: [Link]
-
Naz, H., et al. (2023). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Polycyclic Aromatic Compounds. Available at: [Link]
-
Schade, D., et al. (2022). Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Organic Process Research & Development, 26(10), 2866-2878. Available at: [Link]
-
Gutekunst, W. R., & Wender, P. A. (2011). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 133(8), 2760-2763. Available at: [Link]
- U.S. Patent No. US20100029941A1. (2010). Preparation of (r)-3-aminopiperidine dihydrochloride. Google Patents.
-
Kaczor, A. A., et al. (2000). Substituted 3-amino and/or 3-aminomethyl-3,4-dihydro-2 H -1-benzopyrans: synthesis and biological activity. Bioorganic & Medicinal Chemistry, 8(8), 1987-1994. Available at: [Link]
-
Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N, N'-substituted piperazines for bioorthogonal labeling. RSC Advances, 6(113), 112111-112122. Available at: [Link]
-
Petrovcic, J., et al. (2023). Dewar Pyridines: Conformationally Programmable Piperidine Isosteres. ResearchGate. Available at: [Link]
-
Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Available at: [Link]
Sources
- 1. dovepress.com [dovepress.com]
- 2. Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. tandfonline.com [tandfonline.com]
